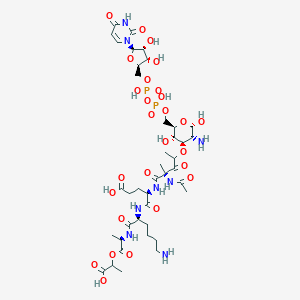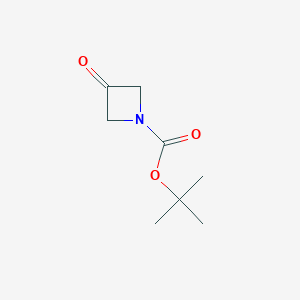
Eudistalbin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eudistalbin A is a natural product that is derived from marine organisms. It is a member of the eudistomin family of alkaloids and has been found to possess a range of biological activities. This compound has attracted attention from researchers due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of eudistalbin A is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. This may explain its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Eudistalbin A has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using eudistalbin A in lab experiments is that it is a natural product, which means it may have fewer side effects than synthetic compounds. However, the complex structure of this molecule makes it difficult to synthesize in large quantities, which can be a limitation for researchers.
Zukünftige Richtungen
There are several future directions for research on eudistalbin A. One area of interest is its potential use in combination with other compounds to enhance its biological activity. Researchers are also exploring the use of eudistalbin A in drug delivery systems, as well as its potential applications in treating other diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
Eudistalbin A is a complex molecule that is difficult to synthesize. Currently, the most common method for obtaining this compound is through isolation from marine organisms. However, this approach is not practical for large-scale production. Researchers are exploring alternative methods for synthesizing eudistalbin A in the laboratory.
Wissenschaftliche Forschungsanwendungen
Eudistalbin A has been the subject of numerous scientific studies. Researchers have investigated its potential applications in drug discovery and development, including its ability to inhibit the growth of cancer cells. This compound has also been found to possess anti-inflammatory and antimicrobial properties.
Eigenschaften
CAS-Nummer |
142755-07-5 |
|---|---|
Produktname |
Eudistalbin A |
Molekularformel |
C16H18BrN3 |
Molekulargewicht |
332.24 g/mol |
IUPAC-Name |
1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H18BrN3/c1-9(2)7-13(18)16-15-12(5-6-19-16)11-4-3-10(17)8-14(11)20-15/h3-6,8-9,13,20H,7,18H2,1-2H3 |
InChI-Schlüssel |
PWUUECLZOMPMHQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |
Kanonische SMILES |
CC(C)CC(C1=NC=CC2=C1NC3=C2C=CC(=C3)Br)N |
Synonyme |
eudistalbin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)












